molecular formula C7H11NO2 B13006404 (1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid

(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B13006404
M. Wt: 141.17 g/mol
InChI Key: PLUWVUSFPGLDMG-IYSWYEEDSA-N
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Description

(1S,6S)-3-Azabicyclo[410]heptane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid can be achieved through several methods. One notable approach involves the transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation. This method enables the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions . The reaction typically involves oxidative cyclopropanation of aza-1,6-enynes, resulting in the formation of azabicyclo[4.1.0]heptane-2,4,5-triones .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. These methods often involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The conditions for these reactions are typically mild, ensuring the stability of the bicyclic structure.

Major Products Formed

The major products formed from the reactions of this compound include various functionalized derivatives, such as azabicyclo[4.1.0]heptane-2,4,5-triones .

Scientific Research Applications

(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which (1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid is unique due to the presence of the nitrogen atom within its bicyclic structure. This feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-6(10)7-3-5(7)1-2-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7-/m1/s1

InChI Key

PLUWVUSFPGLDMG-IYSWYEEDSA-N

Isomeric SMILES

C1CNC[C@]2([C@H]1C2)C(=O)O

Canonical SMILES

C1CNCC2(C1C2)C(=O)O

Origin of Product

United States

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